Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Description

Molecular Architecture and Isomerism

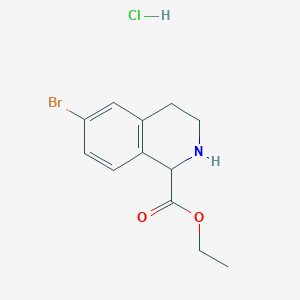

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride (C₁₂H₁₅BrClNO₂; MW 320.61 g/mol) features a partially saturated isoquinoline core fused to a benzene ring, with a bromine atom at position 6 and an ethyl ester group at position 1 (Figure 1). The tetrahydroisoquinoline system introduces two adjacent saturated carbons (positions 3 and 4), creating a rigid bicyclic structure. The hydrochloride salt results from protonation of the secondary amine nitrogen, forming a quaternary ammonium center.

Isomerism :

- Chirality : The carbon at position 1 (bearing the ester group) is a potential chiral center, suggesting possible enantiomerism. However, synthetic routes typically yield racemic mixtures unless asymmetric methods are employed.

- Conformational Restriction : The tetrahydro ring imposes limited rotation, favoring a single predominant conformation. No cis-trans isomerism is observed due to the fused bicyclic system.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | 1,2,3,4-Tetrahydroisoquinoline with fused benzene ring |

| Substituents | -Br (position 6), -COOCH₂CH₃ (position 1), -Cl⁻ (counterion) |

| Chiral Centers | 1 (C1) |

| Hybridization | sp³ (saturated carbons), sp² (aromatic ring) |

Physicochemical Properties

The compound exhibits moderate lipophilicity (predicted LogP ≈ 2.1) due to the bromine atom and ethyl ester, balanced by the polar hydrochloride salt.

Solubility :

- Organic Solvents : Highly soluble in dimethyl sulfoxide (DMSO) and ethanol.

- Aqueous Media : Limited solubility in water (<1 mg/mL at 25°C), enhanced under acidic conditions due to salt formation.

Thermal Stability :

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

Table 3: Spectroscopic Signatures

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.45 (d, J=8.4 Hz) | Aromatic H ortho to Br |

| IR | 1720 cm⁻¹ | Ester C=O stretch |

| ESI-MS | 284.03 [M+H]⁺ | Free base molecular ion |

Properties

IUPAC Name |

ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSXMAXHNGKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with 3-bromophenylacetonitrile as the starting material. The process involves four major steps:

- Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine

- Amidation to form methyl 3-bromophenethylcarbamate

- Cyclization (ring closure) to generate 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- Hydrolysis and salt formation to yield the final ethyl ester hydrochloride salt

This sequence provides an efficient route to the target compound with high yield and purity.

Detailed Stepwise Preparation

| Step | Reaction Type | Reactants & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Catalytic Reduction | 3-Bromophenylacetonitrile, Raney nickel catalyst, methanol or ethanol solvent, hydrogen gas atmosphere | 3-Bromophenethylamine | Reduction of nitrile to primary amine under mild conditions |

| 2 | Amidation | 3-Bromophenethylamine, methyl chloroformate, acid scavenger (e.g., base), organic solvent, temperature control | Methyl 3-bromophenethylcarbamate | Formation of carbamate intermediate, temperature control crucial to avoid side reactions |

| 3 | Cyclization | Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid (glyoxylic acid), concentrated sulfuric acid, tetrahydrofuran (THF) solvent | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Acid-catalyzed ring closure forming the tetrahydroisoquinoline core |

| 4 | Hydrolysis & Salt Formation | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, sulfuric acid (aqueous) | Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride | Hydrolysis of ester groups and formation of hydrochloride salt |

Reaction Conditions and Optimization

-

- Catalyst: Raney nickel is preferred for selective hydrogenation.

- Solvent: Methanol or ethanol ensures good solubility and reaction rate.

- Hydrogen pressure: Moderate pressure (~1-5 atm) is sufficient.

- Temperature: Room temperature to mild heating (~25-50°C) optimizes yield and avoids over-reduction.

-

- Methyl chloroformate reacts with the amine in presence of a base (e.g., triethylamine) to scavenge HCl formed.

- Temperature control (0-10°C) is critical to minimize side reactions and decomposition.

-

- The ring closure is acid-catalyzed, using concentrated sulfuric acid.

- THF serves as a solvent to dissolve reactants and moderate the reaction environment.

- Reaction time and temperature are optimized to maximize cyclization yield without polymerization or degradation.

Hydrolysis and Salt Formation:

- Controlled addition of sulfuric acid aqueous solution hydrolyzes ester groups.

- The hydrochloride salt is formed by protonation of the amine nitrogen, enhancing compound stability and crystallinity.

Research Findings and Advantages

- The described method is advantageous due to the use of commercially available starting materials and straightforward reaction steps.

- The process avoids harsh reagents or extreme conditions, making it scalable and suitable for industrial synthesis.

- Yields reported in patent literature indicate high efficiency, with minimal purification steps required after each stage.

- The final hydrochloride salt exhibits improved solubility and stability, important for pharmaceutical applications.

Summary Table of Preparation Method

| Step No. | Reaction Type | Key Reagents & Conditions | Main Product | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Catalytic Reduction | 3-Bromophenylacetonitrile, Raney Ni, H2, MeOH | 3-Bromophenethylamine | ~85-90 | Selective nitrile reduction |

| 2 | Amidation | 3-Bromophenethylamine, methyl chloroformate, base, organic solvent, 0-10°C | Methyl 3-bromophenethylcarbamate | ~80-85 | Temperature sensitive |

| 3 | Cyclization | Methyl carbamate, 2-oxoacetic acid, H2SO4, THF | 6-Bromo-2-methoxycarbonyl-tetrahydroisoquinoline | ~75-80 | Acid catalyzed ring closure |

| 4 | Hydrolysis & Salt Formation | Intermediate, aqueous H2SO4 | Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | ~90 | Ester hydrolysis and salt formation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative.

Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxide derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products

Substitution: Formation of 6-substituted isoquinoline derivatives.

Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline derivatives.

Oxidation: Formation of isoquinoline N-oxide derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has been studied for its potential as a therapeutic agent. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that this compound may exhibit:

- Antidepressant Effects : Some studies suggest that tetrahydroisoquinolines can influence neurotransmitter systems, potentially offering antidepressant effects similar to those of traditional antidepressants.

- Antitumor Activity : Preliminary investigations have shown that compounds with isoquinoline structures can inhibit tumor growth in various cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in preclinical models. For instance:

- A study published in the Journal of Medicinal Chemistry demonstrated that certain tetrahydroisoquinoline derivatives showed significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) .

- Another investigation indicated that modifications to the ethyl ester moiety could enhance the bioavailability and therapeutic index of these compounds .

Material Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials. Its unique structure allows for the development of:

- Polymeric Materials : The compound can serve as a monomer in polymer chemistry, leading to the creation of novel polymers with specific mechanical and thermal properties.

- Nanomaterials : Research has explored the incorporation of isoquinoline derivatives into nanostructured materials for applications in catalysis and sensing technologies.

Research Tool

Chemical Probes

As a research tool, this compound serves as a chemical probe to investigate biological pathways. It can be used to:

- Study Neurotransmitter Systems : By modulating neurotransmitter receptors, researchers can gain insights into neuropharmacology and the mechanisms underlying various neurological disorders.

- Investigate Cellular Mechanisms : The compound's ability to interact with cellular signaling pathways makes it valuable for studying cell proliferation and apoptosis.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects: Bromo: Bromine’s large atomic radius and polarizability may enhance lipophilicity and influence binding interactions in biological systems. Methoxy: An electron-donating group that increases solubility in polar solvents compared to halogens . Fluoro: Offers moderate electronegativity, often used to modulate metabolic stability .

Molecular Weight : The bromo analog is estimated to have the highest molecular weight (~290–300 g/mol) due to bromine’s atomic mass, followed by chloro (276.16 g/mol) and methoxy (271.74 g/mol) .

Biological Activity

Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₁₂H₁₅BrClNO₂

- Molecular Weight : 320.613 g/mol

- CAS Number : 1260637-67-9

This compound is a derivative of isoquinoline known for its diverse biological activities and potential therapeutic applications. Its synthesis typically involves bromination followed by esterification processes .

The synthesis of this compound generally follows these steps:

- Bromination : Isoquinoline is treated with bromine to introduce the bromine atom at the 6-position.

- Esterification : The bromoisoquinoline is then reacted with ethyl chloroformate under basic conditions to form the ethyl ester.

Chemical Reactions

This compound can undergo various reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.

- Reduction Reactions : Can be reduced to yield tetrahydroisoquinoline derivatives.

- Oxidation Reactions : Oxidation can produce isoquinoline N-oxide derivatives.

Medicinal Chemistry Applications

This compound has shown promise in several areas:

- Antimicrobial Properties : Research indicates its potential in inhibiting bacterial enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is crucial for combating antibiotic resistance .

- Anticancer Activity : The compound has been explored as a building block for developing new anticancer agents due to its ability to interact with various biological targets .

The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine atom and ester group enhances its reactivity and interaction with biological molecules. This interaction can modulate various biological pathways, making it a candidate for drug development .

Research Findings and Case Studies

Several studies have highlighted the biological activity of ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline derivatives:

Pharmacokinetic Profiles

In pharmacokinetic studies involving related compounds:

| Compound | Mouse Plasma Fu | Mouse Brain Fu | IV Cl (mL/min/kg) | T½ (h) |

|---|---|---|---|---|

| Ethyl 6-bromo derivative | 0.051 | 0.055 | 96.9 | 0.23 |

| Other THIQ derivatives | Varies | Varies | Varies | Varies |

These profiles indicate that modifications to the tetrahydroisoquinoline structure can significantly affect bioavailability and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride, and what factors influence yield and purity?

- Methodological Answer : A common approach involves reducing 6-bromo-3,4-dihydroquinolin-2(1H)-one to the tetrahydroisoquinoline scaffold, followed by esterification and hydrochloride salt formation. Buchwald-Hartwig coupling with palladium catalysts (e.g., Pd(OAc)₂) and ligands like 2-dicyclohexylphosphino-2',6'-di-iso-propoxy-1,1'-biphenyl can introduce sulfonamide or other functional groups . Key factors include reaction temperature (room temperature for sulfonylation), solvent choice (dichloromethane for stability), and stoichiometric control of triethylamine to minimize side reactions.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the bromine substitution pattern and ester group positioning. Coupling constants in the aromatic region distinguish between para/meta bromine placement.

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for structure refinement. High-resolution data (≤1.0 Å) improves accuracy, particularly for resolving hydrogen bonding in the hydrochloride salt .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 6 acts as a directing group, facilitating palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Experimental validation involves isolating intermediates (e.g., Pd-π complexes) via low-temperature quenching and analyzing by ESI-MS .

Q. How can researchers resolve contradictions in crystallographic data for this compound’s hydrochloride salt?

- Methodological Answer : Contradictions often arise from disordered counterions or solvent molecules. Strategies include:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .

- High-Pressure Crystallization : Grow crystals under controlled humidity to minimize lattice defects.

- Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen positions.

Q. What computational approaches predict the compound’s pharmacokinetic properties or target binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GPER or ERα) using AMBER or GROMACS. Focus on binding free energy (ΔG) calculations via MM-PBSA/GBSA.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions. Adjust substituents (e.g., ester groups) to optimize bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.